molecular formula C15H18Cl4N2O B11702615 N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-chlorobenzamide

N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-chlorobenzamide

Cat. No.: B11702615
M. Wt: 384.1 g/mol
InChI Key: CETLDIVUOHMAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-chlorobenzamide is a chemical compound with the molecular formula C16H21Cl3N2O It is known for its unique structure, which includes an azepane ring and a trichloroethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoyl chloride with 1-(azepan-1-yl)-2,2,2-trichloroethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-chlorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or azepane derivatives.

Scientific Research Applications

N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloroethyl group may play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-methylbenzamide
  • N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-chlorobenzamide
  • 1-(azepan-1-yl)-4-chlorophthalazine

Uniqueness

N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-chlorobenzamide is unique due to its specific substitution pattern on the benzamide core and the presence of the trichloroethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H18Cl4N2O

Molecular Weight

384.1 g/mol

IUPAC Name

N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-chlorobenzamide

InChI

InChI=1S/C15H18Cl4N2O/c16-12-7-5-11(6-8-12)13(22)20-14(15(17,18)19)21-9-3-1-2-4-10-21/h5-8,14H,1-4,9-10H2,(H,20,22)

InChI Key

CETLDIVUOHMAQE-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.